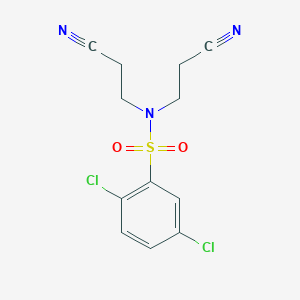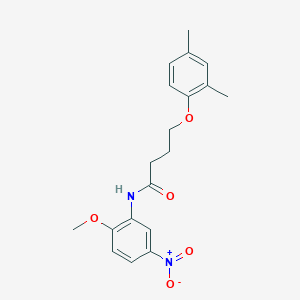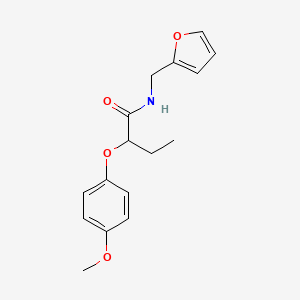
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide, also known as DCB, is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications. DCB is a white, crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and chloroform. In
Mécanisme D'action
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are critical for cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on PKC, this compound has been shown to inhibit the activity of other enzymes such as cAMP-dependent protein kinase and calcium/calmodulin-dependent protein kinase II. This compound has also been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Physiologically, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has been shown to have antitumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide in lab experiments is its selectivity for PKCα and PKCβ1 isoforms, which allows for the specific inhibition of these enzymes without affecting other cellular processes. This compound also has a relatively low toxicity profile, which makes it suitable for use in in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound as an antitumor agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the off-target effects of this compound on other enzymes and to determine the potential impact of these effects on its therapeutic efficacy.
Applications De Recherche Scientifique
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. This compound has been shown to selectively inhibit PKCα and PKCβ1 isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Propriétés
IUPAC Name |
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c13-10-3-4-11(14)12(9-10)20(18,19)17(7-1-5-15)8-2-6-16/h3-4,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHQDONKVNGVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCC#N)CCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)
![1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)



![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4713851.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B4713860.png)

![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)

![1-[(3,5-dichloro-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4713888.png)
![1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713890.png)

![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)